molecular formula C11H17NO B12964004 (S)-1-(3-Methoxyphenyl)butan-1-amine

(S)-1-(3-Methoxyphenyl)butan-1-amine

Cat. No.: B12964004
M. Wt: 179.26 g/mol
InChI Key: RYUMQUUDOXZEBD-NSHDSACASA-N
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Description

(S)-1-(3-Methoxyphenyl)butan-1-amine is a chiral amine compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butan-1-amine chain. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Methoxyphenyl)butan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and a suitable amine precursor.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques may be utilized to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Methoxyphenyl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as acting as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-(3-Methoxyphenyl)butan-1-amine would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3-Methoxyphenyl)butan-1-amine: The enantiomer of the compound with potentially different biological activity.

    1-(3-Methoxyphenyl)propan-1-amine: A structurally similar compound with a shorter carbon chain.

    1-(3-Methoxyphenyl)ethan-1-amine: Another related compound with an even shorter carbon chain.

Uniqueness

(S)-1-(3-Methoxyphenyl)butan-1-amine is unique due to its specific chiral configuration and the presence of the methoxy group, which can influence its chemical reactivity and biological interactions.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1S)-1-(3-methoxyphenyl)butan-1-amine

InChI

InChI=1S/C11H17NO/c1-3-5-11(12)9-6-4-7-10(8-9)13-2/h4,6-8,11H,3,5,12H2,1-2H3/t11-/m0/s1

InChI Key

RYUMQUUDOXZEBD-NSHDSACASA-N

Isomeric SMILES

CCC[C@@H](C1=CC(=CC=C1)OC)N

Canonical SMILES

CCCC(C1=CC(=CC=C1)OC)N

Origin of Product

United States

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